2-Pyridinamine, N-(4,6-diphenyl-2H-thiopyran-2-ylidene)-4-methyl-
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Overview
Description
2-Pyridinamine, N-(4,6-diphenyl-2H-thiopyran-2-ylidene)-4-methyl- is a complex organic compound with a unique structure that combines elements of pyridine, thiopyran, and phenyl groups
Preparation Methods
The synthesis of 2-Pyridinamine, N-(4,6-diphenyl-2H-thiopyran-2-ylidene)-4-methyl- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiopyran ring, followed by the introduction of the pyridinamine and phenyl groups. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to scale up the process while maintaining the purity and quality of the compound .
Chemical Reactions Analysis
2-Pyridinamine, N-(4,6-diphenyl-2H-thiopyran-2-ylidene)-4-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiopyran ring to a thiol or thioether.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine or phenyl rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles.
Scientific Research Applications
2-Pyridinamine, N-(4,6-diphenyl-2H-thiopyran-2-ylidene)-4-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-Pyridinamine, N-(4,6-diphenyl-2H-thiopyran-2-ylidene)-4-methyl- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, where it can modulate the activity of the target molecule. Pathways involved may include inhibition or activation of enzymatic reactions, binding to DNA or RNA, or interaction with cell membranes.
Comparison with Similar Compounds
Similar compounds to 2-Pyridinamine, N-(4,6-diphenyl-2H-thiopyran-2-ylidene)-4-methyl- include other pyridinamine derivatives and thiopyran-containing molecules. What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. For example, compared to other pyridinamine derivatives, the presence of the thiopyran ring may enhance its ability to interact with certain biological targets or improve its stability under specific conditions.
Properties
CAS No. |
62219-40-3 |
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Molecular Formula |
C23H18N2S |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
N-(4-methylpyridin-2-yl)-4,6-diphenylthiopyran-2-imine |
InChI |
InChI=1S/C23H18N2S/c1-17-12-13-24-22(14-17)25-23-16-20(18-8-4-2-5-9-18)15-21(26-23)19-10-6-3-7-11-19/h2-16H,1H3 |
InChI Key |
CKISFYZLBIHVBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)N=C2C=C(C=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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